molecular formula C10H14ClNO3 B8058980 2-Amino-5-isopropoxybenzoic acid hydrochloride

2-Amino-5-isopropoxybenzoic acid hydrochloride

Cat. No.: B8058980
M. Wt: 231.67 g/mol
InChI Key: UMMODCLTJFQIIC-UHFFFAOYSA-N
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Description

2-Amino-5-isopropoxybenzoic acid hydrochloride (CAS 68701-16-6) is a small molecule organic compound with the molecular formula C 10 H 14 ClNO 3 and a molecular weight of 231.68 g/mol . This benzoic acid derivative is a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. The compound serves a significant role in the development of novel therapeutic agents, particularly in the field of antimicrobial research. The incorporation of non-canonical amino acids and structured moieties into peptides is a key strategy to combat antimicrobial resistance, and specialized building blocks like this compound can be used to create peptides with improved bioavailability, metabolic stability, and organism selectivity . Furthermore, derivatives of 2-amino benzoic acid have been extensively studied and demonstrated potent anti-inflammatory and analgesic activities in scientific research, providing another promising avenue for its application . As a reagent, it is intended for research purposes only. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. Store in an inert atmosphere at room temperature .

Properties

IUPAC Name

2-amino-5-propan-2-yloxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMODCLTJFQIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Nitro-5-Hydroxybenzoic Acid

The foundational step involves nitration of 5-hydroxybenzoic acid. While the carboxylic acid group (-COOH) is meta-directing, the hydroxyl (-OH) group at position 5 acts as an ortho/para director. Under mixed acid conditions (HNO₃/H₂SO₄), nitration predominantly occurs at position 2 (ortho to -OH), yielding 2-nitro-5-hydroxybenzoic acid. This step is critical for establishing the nitro group’s position, which later reduces to the target amino group.

Reaction Conditions :

  • Nitrating agent: 65% HNO₃ (1.2 equiv) in concentrated H₂SO₄

  • Temperature: 0–5°C (exothermic control)

  • Yield: ~68% after recrystallization

Alkylation with Isopropyl Bromide

The phenolic -OH at position 5 is alkylated using isopropyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic substitution, forming 2-nitro-5-isopropoxybenzoic acid.

Optimization Notes :

  • Solvent: DMF or acetone for improved solubility

  • Base: 2.5 equiv K₂CO₃

  • Temperature: 80°C, 12 hours

  • Yield: ~75%

Catalytic Hydrogenation to Primary Amine

The nitro group at position 2 is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. This step proceeds quantitatively under mild conditions.

Procedure :

  • Catalyst: 10% Pd/C (0.1 equiv)

  • Solvent: Ethanol/water (4:1)

  • Pressure: 1 atm H₂

  • Temperature: 25°C, 6 hours

  • Yield: >95%

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in ethyl acetate to precipitate the hydrochloride salt.

Purification :

  • Solvent: Ethyl acetate for anti-solvent crystallization

  • Purity: >99% (HPLC)

Direct Amination via Ullmann Coupling

Copper-Catalyzed Coupling

An alternative route employs Ullmann coupling to introduce the amino group. Starting from 5-isopropoxy-2-iodobenzoic acid, ammonia or an ammonia equivalent reacts in the presence of a copper catalyst.

Key Parameters :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-phenanthroline

  • Base: Cs₂CO₃

  • Solvent: DMSO, 110°C, 24 hours

  • Yield: ~60%

Limitations and Byproducts

This method suffers from moderate yields due to competing hydrolysis of the iodo intermediate. Additionally, over-reduction or dehalogenation may occur, necessitating careful stoichiometric control.

Reductive Amination of Keto Intermediates

Oxime Formation and Reduction

A less conventional approach involves condensing 5-isopropoxy-2-ketobenzoic acid with hydroxylamine to form an oxime, followed by hydrogenation to the amine.

Steps :

  • Oxime Synthesis :

    • Hydroxylamine hydrochloride (1.5 equiv), ethanol, reflux (3 hours)

    • Yield: 85%

  • Reduction :

    • H₂, Raney Ni, ethanol, 50°C

    • Yield: 78%

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)Purity (%)
Nitration/AlkylationHigh regioselectivity, scalableMulti-step, nitration safety risks68–75>99
Ullmann CouplingDirect amination, fewer stepsModerate yields, costly catalysts6095
Reductive AminationAvoids nitro intermediatesLow overall efficiency7897

Industrial-Scale Considerations

Cost Efficiency

The nitration/alkylation route remains the most cost-effective, leveraging inexpensive reagents like HNO₃ and isopropyl bromide. Patent CN103880694A highlights similar alkylation protocols for Kolbe-Schmitt derivatives, affirming scalability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.32 (d, 6H, -CH(CH₃)₂), 4.65 (m, 1H, -OCH), 6.78 (d, 1H, Ar-H), 7.52 (dd, 1H, Ar-H), 8.02 (s, 1H, -NH₃⁺).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 3450 cm⁻¹ (-NH₃⁺).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN) confirms >99% purity, with retention time = 8.2 min .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-isopropoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1. Inhibition of Protein Aging

One of the primary applications of 2-amino-5-isopropoxybenzoic acid hydrochloride is its role in inhibiting nonenzymatic protein cross-linking, which is associated with aging and various pathologies, including diabetes. This compound can react with early glycosylation products to prevent the formation of advanced glycosylation end products (AGEs), which are implicated in the deterioration of structural proteins such as collagen and elastin . By inhibiting these processes, the compound holds therapeutic potential for conditions like diabetic kidney disease and retinopathy .

1.2. Antimicrobial Properties

The compound has been studied for its antimicrobial properties, particularly in formulations aimed at preventing the discoloration of teeth caused by nonenzymatic browning reactions in the oral cavity. Its ability to inhibit the formation of AGEs also extends to oral health, potentially reducing plaque formation and improving overall dental hygiene .

3.1. Case Study on Diabetes Treatment

A study highlighted the effectiveness of this compound in a diabetic rat model. The compound was shown to prevent the increase in laminin B1 mRNA levels in renal tissues, which is indicative of reduced matrix overproduction and subsequent kidney damage . This suggests a protective role against diabetic nephropathy.

3.2. Structural Analysis

Computational studies have provided insights into the molecular structure and reactivity of this compound. These studies utilize density functional theory (DFT) to analyze its electronic properties, contributing to a better understanding of its interactions at the molecular level .

Comparative Data Table

Application AreaDescriptionReferences
Protein Aging InhibitionPrevents formation of AGEs, potentially treating diabetes-related conditions
Antimicrobial ActivityReduces plaque formation; beneficial for oral health
Synthesis MethodsEfficient pathways utilizing common reagents
Structural AnalysisDFT studies revealing electronic properties

Mechanism of Action

The mechanism of action of 2-Amino-5-isopropoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isopropoxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature and position of substituents critically influence solubility, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituent Position Key Substituents Notable Properties Reference
2-Amino-5-isopropoxybenzoic acid hydrochloride C₁₀H₁₄ClNO₃ 2-amino, 5-isopropoxy –OCH(CH₃)₂ Likely moderate lipophilicity due to bulky isopropoxy group
2-Amino-5-bromophenol hydrochloride C₆H₆BrClNO 2-amino, 5-bromo –Br Higher reactivity (halogen-mediated)
2-Amino-5-methoxyphenol hydrochloride C₇H₉ClNO₂ 2-amino, 5-methoxy –OCH₃ Enhanced solubility (smaller alkoxy group)
2-Amino-4-chloro-5-fluorobenzoic acid C₇H₅ClFNO₂ 2-amino, 4-Cl, 5-F –Cl, –F High structural similarity (0.99 score)
Jatrorrhizine hydrochloride C₂₀H₂₀ClNO₄ Complex alkaloid Benzylisoquinoline Used in diabetic nephropathy studies


Key Observations :

  • Electronic Effects: Halogenated analogs (e.g., bromo, chloro) exhibit higher reactivity in substitution reactions, whereas alkoxy groups (isopropoxy, methoxy) act as electron donors, altering aromatic ring electronics .
  • Solubility: Hydrochloride salts generally improve water solubility, as seen in isoprenaline hydrochloride () and 2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride () .

Biological Activity

2-Amino-5-isopropoxybenzoic acid hydrochloride (CAS No. 4294-95-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClNO3. It features an amino group, a carboxylic acid, and an isopropoxy substituent on a benzoic acid backbone, which may contribute to its biological activity.

Analgesic Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit analgesic properties. A study highlighted that compounds with similar structures showed significant anti-nociceptive activity in various pain models, suggesting potential applications in pain management .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism appears to involve the modulation of cyclooxygenase (COX) pathways, which are crucial in inflammation processes.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in pain and inflammation pathways. Molecular docking studies suggest that it may bind effectively to COX-2 receptors, enhancing its analgesic and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Study AShowed significant analgesic effects in writhing tests with an effective dose of 4.95 mg/kg .
Study BDemonstrated anti-inflammatory activity in formalin-induced edema models .
Study CHighlighted the compound's ability to modulate cytokine release in vitro .

In Silico Studies

In silico evaluations have been conducted to predict the pharmacokinetics and toxicity profiles of this compound. These studies utilized computational tools to assess bioavailability and binding affinities with various receptors, indicating favorable properties for further development as a therapeutic agent .

Safety and Toxicology

Safety assessments are crucial for any pharmaceutical development. Preliminary toxicological evaluations suggest that while the compound exhibits beneficial biological activities, further studies are necessary to fully understand its safety profile and potential side effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-5-isopropoxybenzoic acid hydrochloride with high purity?

  • Methodological Answer : Optimize synthesis via nucleophilic substitution by reacting 5-hydroxyanthranilic acid with isopropyl bromide in an alkaline medium (e.g., K₂CO₃/DMF), followed by hydrochloric acid salt formation. Purification via recrystallization from ethanol-water mixtures (1:3 v/v) yields >95% purity. Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) and confirm structure via ¹H-NMR (DMSO-d₆, δ 1.25 ppm for isopropyl CH₃) .

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC : Use a C18 column (150 mm × 4.6 mm, 5 μm) with 0.03 M KH₂PO₄-methanol (70:30) mobile phase at 1 mL/min, UV detection at 207 nm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 244.1.
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.

Q. What safety precautions are critical during handling?

  • Methodological Answer : Follow GHS guidelines:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: 0.1 mg/m³).
  • Spill Management : Neutralize with 5% sodium bicarbonate and collect in chemical waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Conduct systematic solubility studies using a shake-flask method:

  • Solvents : Test water, ethanol, DMSO, and ethyl acetate at 25°C.
  • Analysis : Quantify solubility via UV-Vis (λ_max = 275 nm) and correlate with Hansen solubility parameters. Discrepancies often arise from residual solvents in crystallized batches; use Karl Fischer titration to confirm water content (<0.5%) .

Q. What strategies are effective for studying its stability under thermal and photolytic stress?

  • Methodological Answer : Design forced degradation studies:

  • Thermal Stress : Heat at 80°C for 72 hours; analyze via HPLC for degradation products (e.g., dehydroxylated analogs).
  • Photolysis : Expose to UV light (365 nm) for 48 hours; monitor using LC-MS to identify photo-oxidation byproducts (e.g., quinone derivatives) .

Q. How can in vitro biological activity assays be optimized for this compound?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT assay in HEK-293 cells (IC₅₀ determination) with 24-hour exposure.
  • Buffer Compatibility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in PBS.
  • Positive Controls : Compare with structurally similar bioactive compounds (e.g., 5-aminosalicylic acid derivatives) .

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